molecular formula C19H17N3O3S3 B12033983 Methyl 4-(2-((5-(benzylthio)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate CAS No. 477330-85-1

Methyl 4-(2-((5-(benzylthio)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate

Cat. No.: B12033983
CAS No.: 477330-85-1
M. Wt: 431.6 g/mol
InChI Key: QGEXZSPJZYTYES-UHFFFAOYSA-N
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Description

Methyl 4-(2-((5-(benzylthio)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate is a complex organic compound featuring a thiadiazole ring, a benzylthio group, and an acetamido benzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(2-((5-(benzylthio)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with carbon disulfide in the presence of a base, followed by cyclization.

    Introduction of the Benzylthio Group: The benzylthio group is introduced via nucleophilic substitution, where a benzyl halide reacts with the thiadiazole derivative.

    Acetamido Benzoate Formation: The final step involves the coupling of the thiadiazole derivative with methyl 4-aminobenzoate through an acylation reaction using acetic anhydride.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms in the thiadiazole ring and the benzylthio group.

    Reduction: Reduction reactions can target the nitro groups if present, converting them to amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Reagents such as nitric acid for nitration or bromine for bromination are typical.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as probes for studying biological pathways.

Medicine

Medicinally, this compound and its derivatives are investigated for their potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.

Industry

In industry, this compound can be used in the development of new materials, such as polymers with specific properties or as intermediates in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of Methyl 4-(2-((5-(benzylthio)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The thiadiazole ring can interact with metal ions or active sites in enzymes, inhibiting their activity. The benzylthio group can enhance the compound’s binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-acetamido-5-chloro-2-methoxybenzoate: Similar in structure but with different substituents, affecting its reactivity and applications.

    Methyl 2-acetamido-5-chlorobenzoate: Another related compound with variations in the aromatic ring, leading to different chemical properties.

Uniqueness

Methyl 4-(2-((5-(benzylthio)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate is unique due to the presence of both a thiadiazole ring and a benzylthio group, which confer distinct chemical reactivity and potential biological activity. This combination is not commonly found in other similar compounds, making it a valuable subject for further research and development.

Properties

CAS No.

477330-85-1

Molecular Formula

C19H17N3O3S3

Molecular Weight

431.6 g/mol

IUPAC Name

methyl 4-[[2-[(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl]amino]benzoate

InChI

InChI=1S/C19H17N3O3S3/c1-25-17(24)14-7-9-15(10-8-14)20-16(23)12-27-19-22-21-18(28-19)26-11-13-5-3-2-4-6-13/h2-10H,11-12H2,1H3,(H,20,23)

InChI Key

QGEXZSPJZYTYES-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)SCC3=CC=CC=C3

Origin of Product

United States

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